molecular formula C13H13NO2 B13860775 [5-(Pyridin-3-yl)-1,3-phenylene]dimethanol CAS No. 139054-27-6

[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol

Cat. No.: B13860775
CAS No.: 139054-27-6
M. Wt: 215.25 g/mol
InChI Key: SPIFWZNIEYGUCG-UHFFFAOYSA-N
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Description

5-(3-Pyridinyl)-1,3-benzenedimethanol is an organic compound that features a pyridine ring attached to a benzene ring, with two hydroxymethyl groups at the 1 and 3 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Pyridinyl)-1,3-benzenedimethanol typically involves the reaction of 3-pyridinecarboxaldehyde with 1,3-benzenedimethanol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of 5-(3-Pyridinyl)-1,3-benzenedimethanol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Pyridinyl)-1,3-benzenedimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Pyridinyl)-1,3-benzenedimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(3-Pyridinyl)-1,3-benzenedimethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Pyridinyl)-1,3-benzenedimethanol
  • 5-(4-Pyridinyl)-1,3-benzenedimethanol
  • 5-(3-Pyridinyl)-1,4-benzenedimethanol

Uniqueness

5-(3-Pyridinyl)-1,3-benzenedimethanol is unique due to the specific positioning of the pyridine ring and hydroxymethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

139054-27-6

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[3-(hydroxymethyl)-5-pyridin-3-ylphenyl]methanol

InChI

InChI=1S/C13H13NO2/c15-8-10-4-11(9-16)6-13(5-10)12-2-1-3-14-7-12/h1-7,15-16H,8-9H2

InChI Key

SPIFWZNIEYGUCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)CO)CO

Origin of Product

United States

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